

Solubility Profile of 2,6-Dimethylisonicotinic Acid in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethylisonicotinic acid

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This technical guide provides a comprehensive analysis of the expected solubility of **2,6-Dimethylisonicotinic acid** in various organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach based on its physicochemical properties and a comparative analysis with structurally similar molecules.

Introduction to 2,6-Dimethylisonicotinic Acid

2,6-Dimethylisonicotinic acid, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), is a molecule of interest in medicinal chemistry and materials science. Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies. Understanding its behavior in different solvent environments is essential for process optimization and predicting its bioavailability.

Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	ChemScene
Molecular Weight	151.16 g/mol	ChemScene
Calculated logP	1.39664	ChemScene
Topological Polar Surface Area (TPSA)	50.19 Å ²	ChemScene

The calculated octanol-water partition coefficient (logP) of approximately 1.4 suggests that **2,6-Dimethylisonicotinic acid** has a moderate degree of lipophilicity. The TPSA, a measure of the polar surface area, indicates the potential for hydrogen bonding. These two parameters suggest that the compound will exhibit solubility in a range of polar and some less polar organic solvents.

Predicted Solubility Based on Chemical Structure

The solubility of a compound is governed by the principle of "like dissolves like." The structure of **2,6-Dimethylisonicotinic acid** contains both polar and non-polar moieties, which will dictate its interaction with different solvents.

Caption: Key molecular features of **2,6-Dimethylisonicotinic acid** influencing solubility.

- **Carboxylic Acid Group:** This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
- **Pyridine Ring Nitrogen:** The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, further contributing to its affinity for polar solvents.
- **Methyl Groups:** The two methyl groups are non-polar and increase the lipophilicity of the molecule compared to its parent compound, isonicotinic acid. This structural modification is expected to enhance solubility in less polar organic solvents (e.g., chloroform, ethyl acetate) and decrease solubility in highly polar solvents like water.

Comparative Solubility Analysis with Structural Analogues

To further refine the solubility prediction, we can compare **2,6-Dimethylisonicotinic acid** with its structural analogues for which solubility data is available.

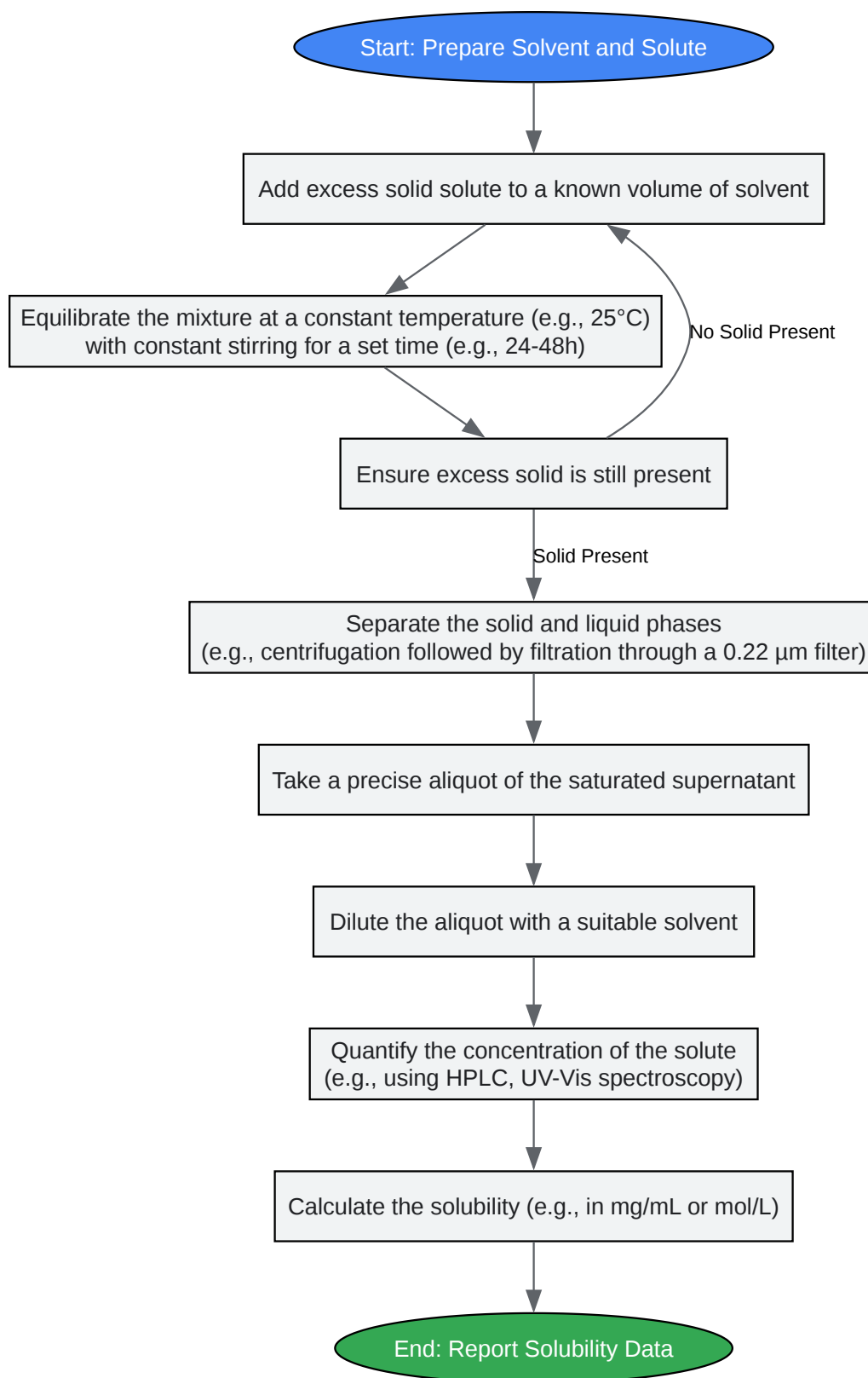
Compound	Solvent	Solubility	Reference
Isonicotinic Acid	Methanol	Soluble	[1]
Ethanol	Soluble	[1]	
1-Propanol	Soluble	[1]	
2-Propanol	Soluble	[1]	
1,2-Propanediol	Soluble	[1]	
DMSO	5 mg/mL (40.61 mM)	[2]	
Nicotinic Acid	Dimethyl Sulfoxide (DMSO)	High	[3]
Ethanol	Moderate	[3]	
Acetone	Moderate	[3]	
Diethyl Ether	Low	[3]	
Acetonitrile	Low	[3]	
2,6-Dimethoxyisonicotinic Acid	N,N-Dimethylformamide (DMF)	Very Soluble	
Methanol	Soluble		
Glacial Acetic Acid	Sparingly Soluble		
Chloroform	Very Slightly Soluble		
Water	Practically Insoluble		

Analysis and Prediction:

- **Comparison with Isonicotinic Acid:** Isonicotinic acid is soluble in polar protic solvents like alcohols. The addition of two methyl groups in **2,6-Dimethylisonicotinic acid** will increase its non-polar character. Therefore, it is predicted that **2,6-Dimethylisonicotinic acid** will have slightly lower solubility in highly polar alcohols (like methanol and ethanol) but potentially improved solubility in longer-chain alcohols (like propanol and butanol) and other less polar solvents compared to isonicotinic acid.
- **Comparison with 2,6-Dimethoxyisonicotinic Acid:** 2,6-Dimethoxyisonicotinic acid shows good solubility in polar aprotic solvents like DMF and methanol but is practically insoluble in water. The two methyl groups in **2,6-Dimethylisonicotinic acid** are less polar than the two methoxy groups. This suggests that **2,6-Dimethylisonicotinic acid** will likely exhibit a similar or slightly better solubility profile in less polar solvents (e.g., chloroform, ethyl acetate) and a comparable or slightly lower solubility in highly polar aprotic solvents (e.g., DMF, DMSO) than its dimethoxy counterpart.
- **General Prediction:**
 - **High Solubility:** Expected in polar aprotic solvents such as DMSO and DMF.
 - **Moderate to Good Solubility:** Expected in alcohols like methanol, ethanol, and propanol.
 - **Moderate Solubility:** Likely in moderately polar solvents such as acetone and ethyl acetate.
 - **Low to Sparingly Soluble:** Expected in non-polar solvents like toluene and hexanes.
 - **Low Solubility in Water:** The increased lipophilicity due to the methyl groups will likely result in low aqueous solubility.

Experimental Protocol for Solubility Determination

The following diagram outlines a general workflow for the experimental determination of the solubility of a solid compound in an organic solvent.



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Caption: General experimental workflow for determining the equilibrium solubility of a solid.

Conclusion

While direct experimental data on the solubility of **2,6-Dimethylisonicotinic acid** is scarce, a predictive analysis based on its physicochemical properties and comparison with structural analogues provides valuable insights for researchers. It is anticipated that **2,6-Dimethylisonicotinic acid** will demonstrate good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols and other moderately polar organic solvents. Its solubility in water and non-polar hydrocarbons is expected to be low. For any application requiring precise solubility data, experimental verification following a standard protocol is strongly recommended.

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